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Compound of Interest

Compound Name: 2-Hydroxy-2-methylbutanenitrile

Cat. No.: B016428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-hydroxy-2-
methylbutanenitrile, a key cyanohydrin, detailing its synthesis, properties, and applications,

particularly in the realm of drug development and organic synthesis. This document includes

detailed experimental protocols for its racemic and enantioselective synthesis, purification, and

subsequent chemical transformations.

Introduction
2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin, is an alpha-

hydroxy nitrile with the chemical formula C₅H₉NO.[1] It is a versatile bifunctional molecule

containing both a hydroxyl and a nitrile group attached to the same carbon atom. This unique

structural feature makes it a valuable intermediate in a wide array of chemical transformations.

The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to a

primary amine, while the hydroxyl group can undergo oxidation or substitution. These

downstream conversions open pathways to the synthesis of various valuable molecules,

including α-hydroxy acids and amino alcohols, which are important chiral building blocks in the

pharmaceutical industry.

The central carbon atom in 2-hydroxy-2-methylbutanenitrile is a chiral center, leading to the

existence of two enantiomers: (R)-2-hydroxy-2-methylbutanenitrile and (S)-2-hydroxy-2-
methylbutanenitrile. The stereochemistry of this molecule is of paramount importance in drug
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development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and

toxicological profiles.

Synthesis of 2-Hydroxy-2-methylbutanenitrile
The synthesis of 2-hydroxy-2-methylbutanenitrile is primarily achieved through the

cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl

carbon of 2-butanone. This reaction can be performed to yield either a racemic mixture or,

through the use of stereoselective catalysts, a specific enantiomer.

Racemic Synthesis
The traditional and most straightforward method for synthesizing 2-hydroxy-2-
methylbutanenitrile results in a racemic mixture. This is because the planar structure of the

carbonyl group in 2-butanone allows for the cyanide nucleophile to attack from either face with

equal probability. The reaction is typically catalyzed by a base.

Table 1: Reaction Conditions for Racemic Synthesis of 2-Hydroxy-2-methylbutanenitrile

Parameter Condition Reference

Reactants

2-Butanone, Sodium Cyanide

(NaCN) or Potassium Cyanide

(KCN), Acid (e.g., H₂SO₄)

Catalyst Base (e.g., NaOH, KCN)

Temperature
0-20 °C (Lower temperatures

favor product formation)

pH
Weakly acidic to neutral (pH 4-

7)

Solvent
Water, or a biphasic system

with an organic solvent

Typical Yield
>90% (under optimized

conditions)
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Enantioselective Synthesis
For applications in drug development, the synthesis of a single enantiomer of 2-hydroxy-2-
methylbutanenitrile is often required. This is achieved through enantioselective cyanohydrin

reactions, most commonly employing enzymes known as hydroxynitrile lyases (HNLs).[2] HNLs

are classified as either (R)-selective or (S)-selective, enabling the synthesis of the desired

enantiomer with high enantiomeric excess (ee).[2]

Table 2: Enantioselective Synthesis of 2-Hydroxy-2-methylbutanenitrile using Hydroxynitrile

Lyases (HNLs)

Enanti
omer

HNL
Source
(Exam
ple)

Substr
ate

Cyanid
e
Source

pH
Tempe
rature
(°C)

Enanti
omeric
Exces
s (ee)

Yield
Refere
nce

(R)-

enantio

mer

Prunus

amygda

lus

(almond

)

2-

Butano

ne

HCN 5.5 25 >95% High

(S)-

enantio

mer

Hevea

brasilie

nsis

(rubber

tree)

2-

Butano

ne

KCN 4.0 25 >98% High

(S)-

enantio

mer

Manihot

esculen

ta

(cassav

a)

2-

Butano

ne

HCN 5.0 25 High High

Experimental Protocols
Protocol 1: Racemic Synthesis of 2-Hydroxy-2-
methylbutanenitrile
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Materials:

2-Butanone (Methyl Ethyl Ketone)

Sodium Cyanide (NaCN)

Sulfuric Acid (H₂SO₄), concentrated

Diethyl ether

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Ice bath

Round-bottom flask with a stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a

mechanical stirrer, a dropping funnel, and a thermometer.

Place the flask in an ice bath to maintain the temperature between 0-5 °C.

Add 2-butanone (72.1 g, 1.0 mol) to the flask.

In a separate beaker, dissolve sodium cyanide (49.0 g, 1.0 mol) in 150 mL of water.

Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the

temperature does not exceed 10 °C.
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Once the addition is complete, slowly add concentrated sulfuric acid (27.8 mL, 0.5 mol)

dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature

below 10 °C. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate

ventilation and handle with extreme care.

After the acid addition, continue stirring the mixture in the ice bath for an additional 2 hours.

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether

(3 x 100 mL).

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2

x 50 mL) and then with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using

a rotary evaporator.

The crude product can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of (R)-2-Hydroxy-2-
methylbutanenitrile
Materials:

2-Butanone

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

Potassium Cyanide (KCN)

Citrate buffer (0.1 M, pH 5.5)

Methyl tert-butyl ether (MTBE)

Anhydrous Magnesium Sulfate (MgSO₄)

Magnetic stirrer and stir bar

Reaction vessel
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Procedure:

In a temperature-controlled reaction vessel, prepare a biphasic system containing 50 mL of

citrate buffer (0.1 M, pH 5.5) and 50 mL of MTBE.

Add 2-butanone (7.21 g, 0.1 mol) to the mixture.

Add the (R)-Hydroxynitrile lyase to the reaction mixture (the amount will depend on the

specific activity of the enzyme preparation).

In a separate container, dissolve potassium cyanide (6.51 g, 0.1 mol) in a minimal amount of

the citrate buffer and add it slowly to the reaction mixture while stirring vigorously at 25 °C.

Monitor the reaction progress by taking aliquots from the organic phase and analyzing them

by chiral GC or HPLC.

Once the reaction is complete (typically after several hours), stop the stirring and separate

the organic layer.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to obtain the crude (R)-2-hydroxy-2-methylbutanenitrile.

Further purification can be achieved by column chromatography if necessary.

Protocol 3: Purification by Vacuum Distillation
Materials:

Crude 2-hydroxy-2-methylbutanenitrile

Vacuum distillation apparatus (including a fractionating column)

Heating mantle

Vacuum pump

Manometer

Procedure:
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Set up the vacuum distillation apparatus in a fume hood.

Charge the distillation flask with the crude 2-hydroxy-2-methylbutanenitrile.

Slowly apply vacuum to the system, ensuring all connections are secure.

Gradually heat the distillation flask using a heating mantle.

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point

of 2-hydroxy-2-methylbutanenitrile is approximately 74-76 °C at 10 mmHg.

Monitor the purity of the collected fractions using GC or NMR.

Combine the pure fractions.

Downstream Applications and Protocols
2-Hydroxy-2-methylbutanenitrile is a valuable precursor for the synthesis of other important

molecules.

Conversion to α-Hydroxy-2-methylbutanoic Acid
The nitrile group of 2-hydroxy-2-methylbutanenitrile can be hydrolyzed under acidic or basic

conditions to yield α-hydroxy-2-methylbutanoic acid, a useful building block in organic

synthesis.

Protocol 4: Acid-Catalyzed Hydrolysis

Materials:

2-Hydroxy-2-methylbutanenitrile

Concentrated Hydrochloric Acid (HCl)

Reflux apparatus

Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-2-
methylbutanenitrile (9.91 g, 0.1 mol).

Carefully add concentrated hydrochloric acid (50 mL).

Heat the mixture to reflux and maintain for 4-6 hours.

Monitor the reaction by TLC or GC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g.,

NaOH solution).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer, remove the solvent, and purify the resulting α-hydroxy acid by

recrystallization or column chromatography.

Reduction to 2-Amino-2-methyl-1-butanol
The nitrile group can be reduced to a primary amine using reducing agents like lithium

aluminum hydride (LiAlH₄), yielding the corresponding amino alcohol.

Protocol 5: Reduction with LiAlH₄

Materials:

2-Hydroxy-2-methylbutanenitrile

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Ice bath

Dropping funnel

Reflux apparatus

Procedure:
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In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser

under a nitrogen atmosphere, suspend LiAlH₄ (3.8 g, 0.1 mol) in 100 mL of anhydrous diethyl

ether.

Cool the suspension in an ice bath.

Dissolve 2-hydroxy-2-methylbutanenitrile (9.91 g, 0.1 mol) in 50 mL of anhydrous diethyl

ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10

°C.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 1 hour, then heat to reflux for 4 hours.

Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the

slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and

remove the solvent to obtain the crude 2-amino-2-methyl-1-butanol.

Purify the product by distillation.
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Caption: Mechanism of the cyanohydrin reaction.
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Caption: Experimental workflow for racemic synthesis.
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Caption: Key downstream conversions of the cyanohydrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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